molecular formula C12H17NO4 B13531537 tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate

tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate

Cat. No.: B13531537
M. Wt: 239.27 g/mol
InChI Key: DRXBUKQSPDQLLW-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a furan ring, a carbamate group, and a tert-butyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.

Major Products Formed:

    Oxidation: Furan derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohols or amines.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can be used to introduce carbamate groups into molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs. Its carbamate group can be used to modify the pharmacokinetic properties of drug molecules.

Industry: In the industrial sector, tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is used in the production of polymers and coatings. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound without the furan ring.

    tert-Butyl N-methylcarbamate: A carbamate with a methyl group instead of the furan ring.

    tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative with a similar structure.

Uniqueness: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is unique due to the presence of both the furan ring and the carbamate group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-7-10(14)6-9-4-5-16-8-9/h4-5,8H,6-7H2,1-3H3,(H,13,15)

InChI Key

DRXBUKQSPDQLLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=COC=C1

Origin of Product

United States

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